

Physicochemical Properties of 1-*epi*-Regadenoson Ethyl Ester: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-*epi*-Regadenoson ethyl ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-*epi*-Regadenoson ethyl ester is recognized as a key intermediate in the synthesis of a known impurity of Regadenoson, a potent and selective A_{2A} adenosine receptor agonist used as a pharmacological stress agent in myocardial perfusion imaging.[1] A thorough understanding of the physicochemical properties of this ethyl ester intermediate is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical characteristics of **1-*epi*-Regadenoson ethyl ester**, outlines detailed experimental protocols for their determination, and discusses the relevant biological context.

Core Physicochemical Properties

A summary of the available and computed physicochemical data for **1-*epi*-Regadenoson ethyl ester** is presented below. Due to the nature of this compound as a synthetic intermediate and impurity, extensive experimental data is not publicly available. Therefore, where experimental values are not found, this is indicated.

Table 1: Physicochemical Data for **1-*epi*-Regadenoson Ethyl Ester**

Property	Value	Source/Method
Chemical Structure	See Figure 1	
Molecular Formula	C ₁₆ H ₁₉ N ₇ O ₅	MedchemExpress
Molecular Weight	405.37 g/mol	MedchemExpress
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available (Computational prediction recommended)	-
LogP (Octanol/Water)	Data not available (Predicted to be low)	Based on parent compound

Figure 1: Chemical Structure of **1-epi-Regadenoson ethyl ester** (A 2D chemical structure diagram of **1-epi-Regadenoson ethyl ester** would be inserted here if available or could be drawn based on the name)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **1-epi-Regadenoson ethyl ester** are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for this specific molecule.

Melting Point Determination

The melting point of a solid crystalline substance is a critical physical property indicating its purity. For a purified sample of **1-epi-Regadenoson ethyl ester**, the capillary melting point method is recommended.

Methodology:

- **Sample Preparation:** A small, finely powdered sample of **1-*epi*-Regadenoson ethyl ester** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- **System Preparation:** An excess amount of **1-*epi*-Regadenoson ethyl ester** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, thermostated container.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
- **Quantification:** The concentration of **1-*epi*-Regadenoson ethyl ester** in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. As **1-*epi*-Regadenoson ethyl ester** contains basic nitrogen atoms, its pKa values are important for

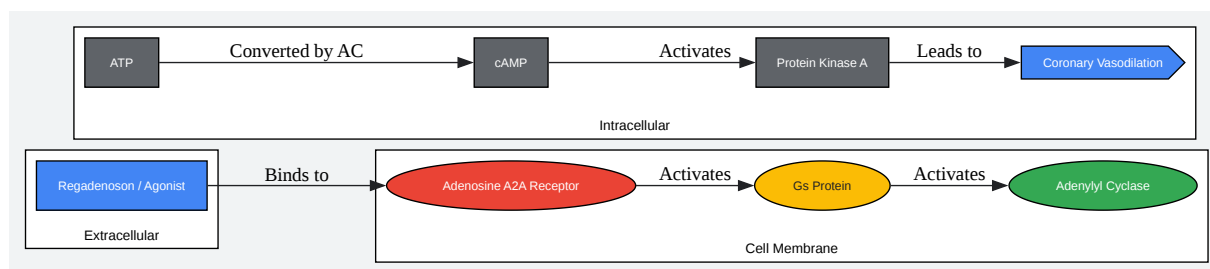
understanding its ionization state at different pH values. Due to the lack of experimental data, computational methods are a viable alternative for estimation.

Methodology (Computational Prediction):

- **Software:** Utilize specialized software packages that employ quantum mechanical or machine learning models to predict pKa values (e.g., Epik, MarvinSketch).
- **Input:** The 2D or 3D structure of **1-*epi*-Regadenoson ethyl ester** is used as the input for the software.
- **Calculation:** The software calculates the pKa values for the ionizable groups in the molecule based on its chemical environment and established algorithms. The results provide an estimate of the pKa(s) which can guide experimental design.

Biological Context and Signaling Pathway

1-*epi*-Regadenoson ethyl ester is an intermediate in the synthesis of an impurity of Regadenoson. Regadenoson is a highly selective agonist for the adenosine A_{2A} receptor, which is a G-protein coupled receptor. Activation of the A_{2A} receptor initiates a signaling cascade that leads to coronary vasodilation. Understanding this pathway is essential for contextualizing the biological relevance of Regadenoson and its related compounds.

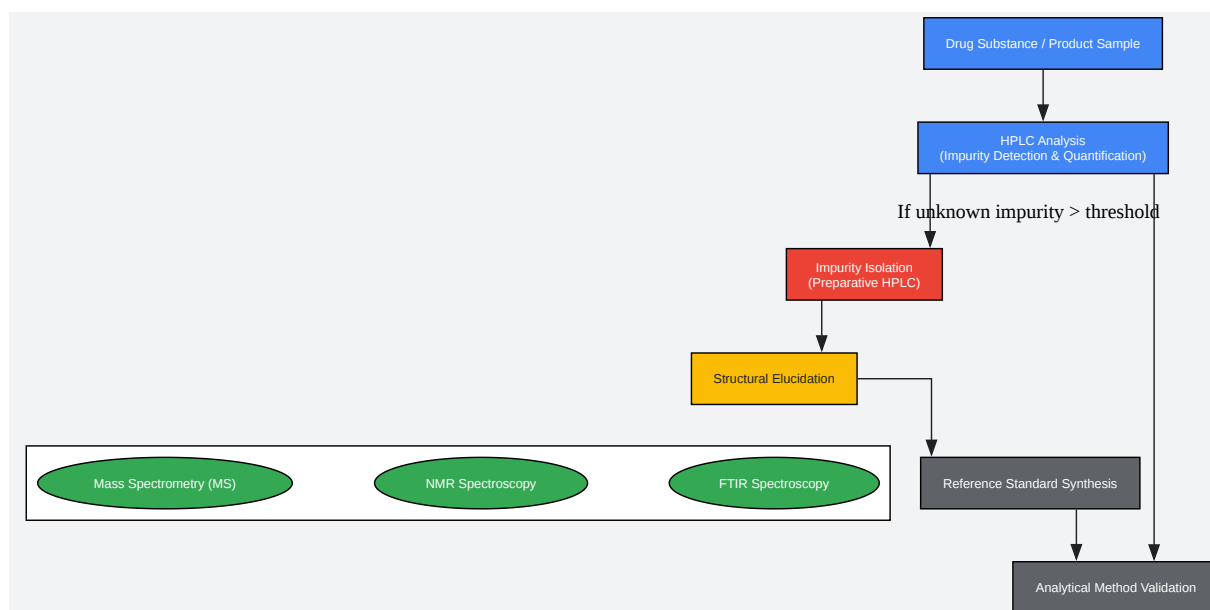


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Caption: Adenosine A₂A Receptor Signaling Pathway.

Experimental Workflow for Impurity Characterization

The characterization of impurities such as the one derived from **1-*epi*-Regadenoson ethyl ester** is a critical aspect of drug development and manufacturing. A typical workflow for the identification and quantification of such impurities is outlined below.



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Caption: General Workflow for Pharmaceutical Impurity Characterization.

Conclusion

While specific experimental data for **1-epi-Regadenoson ethyl ester** remains limited in the public domain, this guide provides a foundational understanding of its physicochemical properties and the methodologies required for their determination. The outlined experimental protocols and workflows serve as a practical resource for researchers and professionals involved in the development and quality control of Regadenoson. Further experimental investigation is necessary to fully characterize this important synthetic intermediate.

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References

- 1. medchemexpress.com [medchemexpress.com]
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